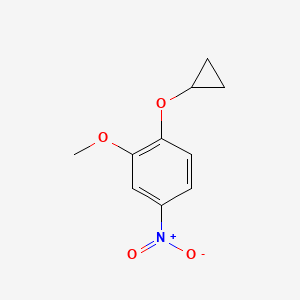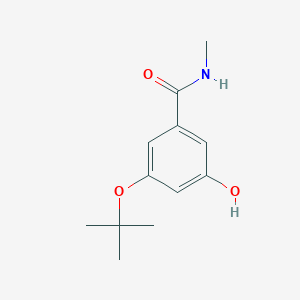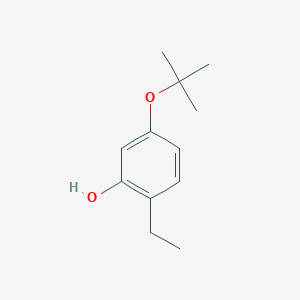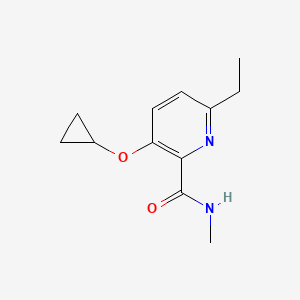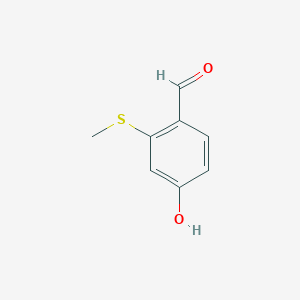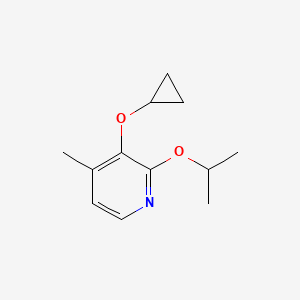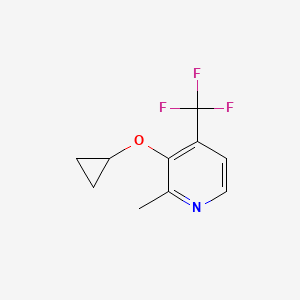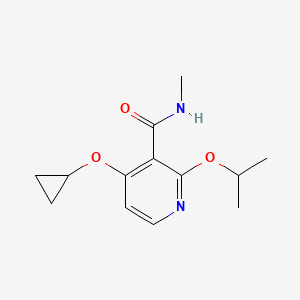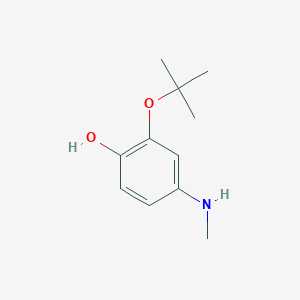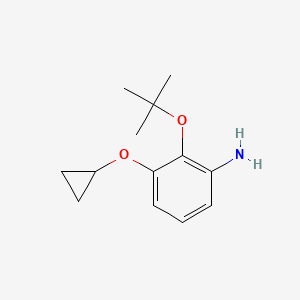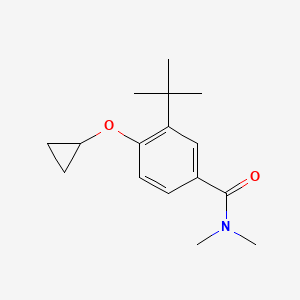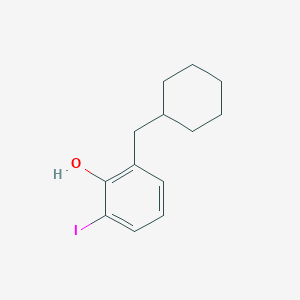
2-(Cyclohexylmethyl)-6-iodophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclohexylmethyl)-6-iodophenol is an organic compound characterized by the presence of a cyclohexylmethyl group and an iodine atom attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylmethyl)-6-iodophenol typically involves the iodination of a phenol derivative followed by the introduction of a cyclohexylmethyl group. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the phenol ring using iodine and an oxidizing agent such as sodium iodide and hydrogen peroxide. The cyclohexylmethyl group can be introduced through a Friedel-Crafts alkylation reaction using cyclohexylmethyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyclohexylmethyl)-6-iodophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles like amines or thiols through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium amide in liquid ammonia.
Major Products Formed
Oxidation: Quinones.
Reduction: 2-(Cyclohexylmethyl)-6-hydroxyphenol.
Substitution: 2-(Cyclohexylmethyl)-6-aminophenol or 2-(Cyclohexylmethyl)-6-thiolphenol.
Aplicaciones Científicas De Investigación
2-(Cyclohexylmethyl)-6-iodophenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-(Cyclohexylmethyl)-6-iodophenol involves its interaction with molecular targets such as enzymes or receptors. The phenol group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the cyclohexylmethyl group provides hydrophobic interactions. The iodine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate the activity of the target, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Cyclohexylmethyl)-4-iodophenol
- 2-(Cyclohexylmethyl)-6-bromophenol
- 2-(Cyclohexylmethyl)-6-chlorophenol
Uniqueness
2-(Cyclohexylmethyl)-6-iodophenol is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its bromine or chlorine analogs. The larger atomic radius and higher electronegativity of iodine can influence the compound’s interaction with molecular targets, potentially leading to different biological outcomes.
Propiedades
Fórmula molecular |
C13H17IO |
|---|---|
Peso molecular |
316.18 g/mol |
Nombre IUPAC |
2-(cyclohexylmethyl)-6-iodophenol |
InChI |
InChI=1S/C13H17IO/c14-12-8-4-7-11(13(12)15)9-10-5-2-1-3-6-10/h4,7-8,10,15H,1-3,5-6,9H2 |
Clave InChI |
CDFLHWAWCDISGV-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CC2=C(C(=CC=C2)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


